molecular formula C9H14N2O3S B15217476 6-(diethoxymethyl)-2-sulfanylidene-1H-pyrimidin-4-one CAS No. 16953-49-4

6-(diethoxymethyl)-2-sulfanylidene-1H-pyrimidin-4-one

Cat. No.: B15217476
CAS No.: 16953-49-4
M. Wt: 230.29 g/mol
InChI Key: QJRIOYVSTWVHGT-UHFFFAOYSA-N
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Description

6-(Diethoxymethyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one is a heterocyclic compound with a unique structure that includes a pyrimidine ring substituted with diethoxymethyl and thioxo groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Diethoxymethyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of diethoxymethylamine with a suitable thiourea derivative, followed by cyclization to form the pyrimidine ring. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6-(Diethoxymethyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form dihydropyrimidine derivatives.

    Substitution: The diethoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydropyrimidine derivatives, and various substituted pyrimidines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

6-(Diethoxymethyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound has potential as a bioactive molecule, with studies exploring its antimicrobial and anticancer properties.

    Medicine: Research is ongoing to investigate its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 6-(Diethoxymethyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one involves its interaction with specific molecular targets. The thioxo group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. Additionally, the compound can interact with DNA or RNA, affecting gene expression and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-Thioxo-2,3-dihydropyrimidin-4(1H)-one: Lacks the diethoxymethyl group, resulting in different chemical properties and reactivity.

    6-Methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one: Contains a methyl group instead of diethoxymethyl, leading to variations in biological activity.

    6-(Methoxymethyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one: The methoxymethyl group alters the compound’s solubility and reactivity.

Uniqueness

6-(Diethoxymethyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one is unique due to the presence of the diethoxymethyl group, which enhances its solubility and allows for further functionalization. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

6-(diethoxymethyl)-2-sulfanylidene-1H-pyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O3S/c1-3-13-8(14-4-2)6-5-7(12)11-9(15)10-6/h5,8H,3-4H2,1-2H3,(H2,10,11,12,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJRIOYVSTWVHGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C1=CC(=O)NC(=S)N1)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10392887
Record name 6-(Diethoxymethyl)-2-sulfanylidene-2,3-dihydropyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10392887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16953-49-4
Record name 6-(Diethoxymethyl)-2,3-dihydro-2-thioxo-4(1H)-pyrimidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16953-49-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 93221
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016953494
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC93221
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93221
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-(Diethoxymethyl)-2-sulfanylidene-2,3-dihydropyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10392887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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